(3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate
Overview
Description
(3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate, hereinafter referred to as “4-Fluoro-THF-2,3-diacetate”, is an organic compound that has seen an increasing amount of scientific research due to its unique properties. This compound has been studied in both synthetic and biological contexts, and its use in scientific research has grown exponentially in recent years.
Scientific Research Applications
Synthesis of Chiral Building Blocks : The compound has been utilized in the synthesis of chiral building blocks for various biochemical compounds. For instance, it was involved in the transformation of D-xylose into a highly oxygenated cyclopentane dicarboxylate, which is useful in creating enantiomerically pure compounds (Tadano et al., 1987).
Designer Substrate in Heterocyclic Scaffolds : It has served as a designer substrate in the syntheses of significant heterocyclic scaffolds. These scaffolds are essential in creating various organic compounds with potential pharmaceutical applications (Pandey et al., 2012).
Building Block in Anti-Tumor and Anti-Obesity Agents : The compound has been used in the synthesis of key chiral building blocks for anti-tumor and anti-obesity agents, highlighting its role in medicinal chemistry (Tripathi & Kumar, 2012).
Inhibitors of HIV : This compound has been involved in the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which were evaluated for activity against human immunodeficiency virus (HIV), although they were found to be inactive (Rosenquist Å et al., 1996).
Influenza Virus Inhibitor : A derivative of the compound has been identified as a potent influenza virus inhibitor, indicating its potential in antiviral therapies (Vedula et al., 2010).
Anticancer Nucleosides Intermediate : Its use in the synthesis of an important anticancer nucleosides intermediate, which was characterized by X-ray diffraction, shows its relevance in cancer research (Liu et al., 2014).
properties
IUPAC Name |
[(2R,3S,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3/t12-,13+,14-,16?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEMYKBTQDHFEB-MHRDGSLOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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